N,N-Bis(2-hydroxypropyl)aniline
Overview
Description
N,N-Bis(2-hydroxypropyl)aniline: is an organic compound with the molecular formula C12H19NO2 . It is a colorless to light yellow clear liquid at room temperature and is known for its applications in various industrial and scientific fields. This compound is also referred to as 1,1’-(Phenylimino)di-2-propanol and Anilinodi-2-propanol .
Mechanism of Action
Mode of Action
The specific interactions between N,N-Bis(2-hydroxypropyl)aniline and its targets are currently unknown . More detailed studies are needed to elucidate the mode of action of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxypropyl)aniline typically involves the reaction of aniline with propylene oxide. The process begins by heating aniline to the appropriate temperature, followed by the continuous addition of propylene oxide. The reaction is carried out under controlled temperature and pressure conditions until the pressure drops to zero, indicating the completion of the reaction. The product is then cooled to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of catalysts to enhance the reaction efficiency and yield. The reaction mixture is subjected to evacuation to remove water, and the temperature is carefully controlled to ensure optimal reaction conditions. The final product is obtained after neutralization and further purification steps .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxypropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Ethers or esters.
Scientific Research Applications
N,N-Bis(2-hydroxypropyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: this compound is employed in the production of polyurethane foams, coatings, and adhesives due to its reinforcing and catalyzing properties .
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)aniline
- N,N-Bis(2-hydroxypropyl)methylamine
- N,N-Bis(2-hydroxypropyl)benzylamine
Comparison: N,N-Bis(2-hydroxypropyl)aniline is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and offers better performance in industrial applications such as polyurethane production .
Properties
IUPAC Name |
1-[N-(2-hydroxypropyl)anilino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMNQCOHKHUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863096 | |
Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an amine odor; [Dow Chemical MSDS] | |
Record name | 1,1'-(Phenylimino)bis-2-propanol | |
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CAS No. |
3077-13-2 | |
Record name | 1,1′-(Phenylimino)bis[2-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3077-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-hydroxypropyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166506 | |
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Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-phenyliminodipropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.419 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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